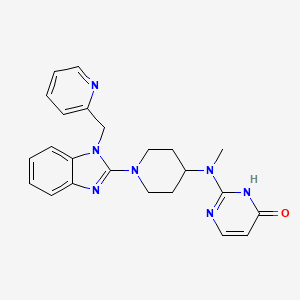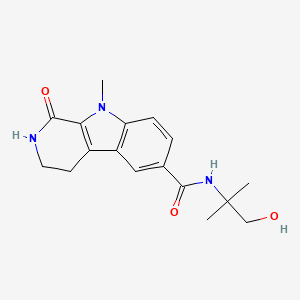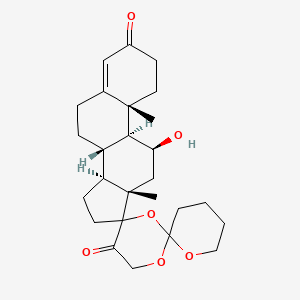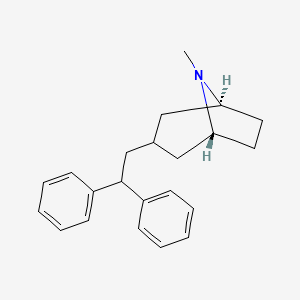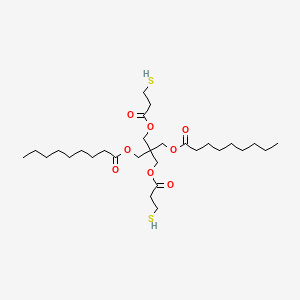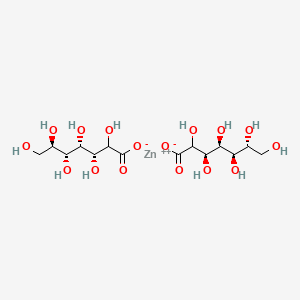
Zinc, bis((2xi)-D-gluco-heptonato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate is a zinc salt of a hexahydroxyheptanoic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple hydroxyl groups in the heptanoate chain makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of zinc salts with hexahydroxyheptanoic acid. One common method is to dissolve zinc acetate in water and then add hexahydroxyheptanoic acid under stirring conditions. The reaction mixture is then heated to facilitate the formation of the zinc salt. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of zinc;2,3,4,5,6,7-hexahydroxyheptanoate can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and filtration can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases due to its antioxidant properties.
Industry: Utilized in the production of coatings, adhesives, and as a stabilizer in plastics
Mecanismo De Acción
The mechanism of action of zinc;2,3,4,5,6,7-hexahydroxyheptanoate involves its interaction with various molecular targets. The compound can chelate metal ions, thereby inhibiting metalloenzymes. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The hydroxyl groups in the compound play a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc gluconate
- Zinc acetate
- Zinc citrate
Comparison
Zinc;2,3,4,5,6,7-hexahydroxyheptanoate is unique due to the presence of multiple hydroxyl groups, which enhance its reactivity and potential applications. Compared to zinc gluconate and zinc acetate, it offers better chelation properties and antioxidant activity. Zinc citrate, on the other hand, is more commonly used in dietary supplements but lacks the versatility of zinc;2,3,4,5,6,7-hexahydroxyheptanoate in chemical reactions .
Propiedades
Número CAS |
12565-63-8 |
|---|---|
Fórmula molecular |
C14H26O16Zn |
Peso molecular |
515.7 g/mol |
Nombre IUPAC |
zinc;(3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Zn/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6?;/m11./s1 |
Clave InChI |
OSNZINYBJQTKQS-KMRXSBRUSA-L |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(C(=O)[O-])O)O)O)O)O)O.[Zn+2] |
SMILES canónico |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



